

# A Technical Guide to the Physicochemical Properties of Synthetic Leptin (93-105) Peptide

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## Compound of Interest

Compound Name: *Leptin (93-105), human*

Cat. No.: *B12562940*

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This in-depth technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological context of the synthetic Leptin (93-105) peptide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed methodologies.

## Core Physicochemical Properties

The synthetic Leptin (93-105) peptide is a 13-amino acid fragment derived from human leptin. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its fundamental properties are summarized below.

Property	Value	Source
Amino Acid Sequence	Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR)	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>64</sub> H <sub>110</sub> N <sub>20</sub> O <sub>23</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	1527.70 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Isoelectric Point (pI)	4.4	<a href="#">[9]</a> <a href="#">[10]</a>
Form	Typically supplied as a lyophilized white powder.	<a href="#">[3]</a>
Purity (HPLC)	Often available at ≥95% purity.	<a href="#">[8]</a>
Salt Form	Commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the purification process.	<a href="#">[4]</a> <a href="#">[8]</a>
Solubility	TFA salts generally improve the solubility of peptides in aqueous solutions. <a href="#">[8]</a> However, the native leptin sequence is known for poor solubility under physiological conditions due to a tendency to aggregate. <a href="#">[11]</a>	
Storage Conditions	For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. <a href="#">[1]</a> <a href="#">[4]</a> Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. <a href="#">[1]</a>	

# Experimental Protocols

## Peptide Synthesis

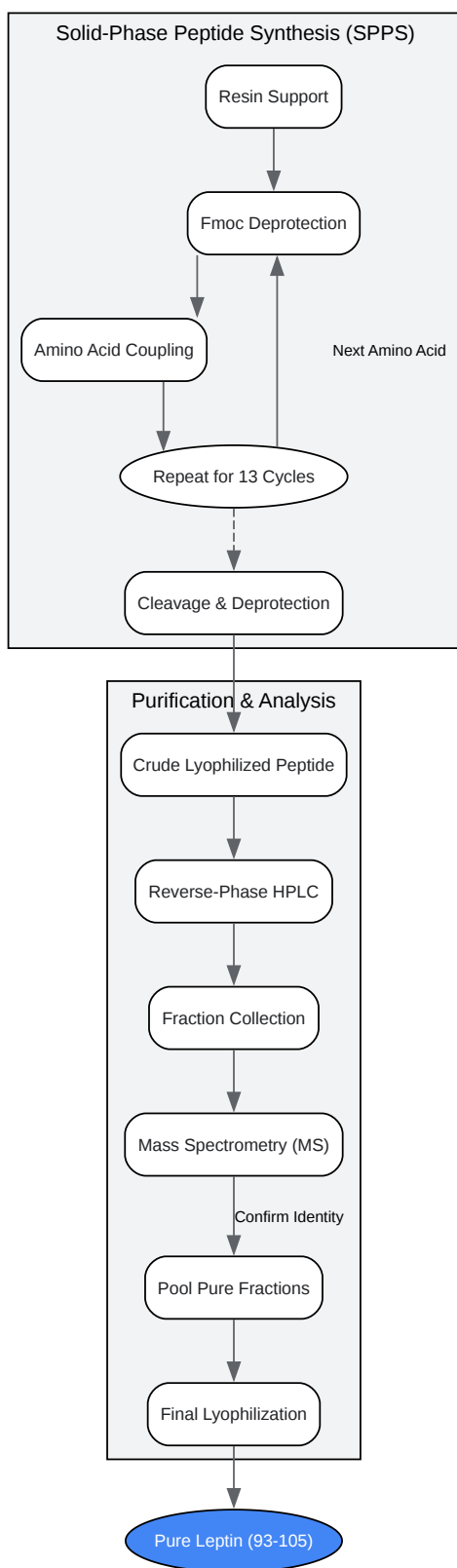
The synthesis of Leptin (93-105) is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

### Methodology:

- **Resin Selection:** A suitable resin, such as a Rink Amide or Wang resin, is chosen based on the desired C-terminal modification (amide or carboxylic acid).
- **Amino Acid Protection:** The  $\alpha$ -amino group of each amino acid is temporarily protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains of amino acids are protected with more stable protecting groups.
- **Synthesis Cycle:**
  - **Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
  - **Washing:** The resin is washed extensively with DMF to remove the deprotection reagents and byproducts.
  - **Coupling:** The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.
  - **Washing:** The resin is again washed with DMF to remove excess reagents.
- **Iteration:** This cycle is repeated for each amino acid in the sequence (Arg, Leu, Asn, Glu, Leu, Asp, Asn, Ser, Ile, Gln, Ile, Val, Asn).
- **Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

- **Precipitation and Washing:** The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove residual scavengers and cleavage byproducts.
- **Lyophilization:** The crude peptide is then lyophilized to obtain a dry powder.

A generalized workflow for the synthesis and purification of Leptin (93-105) is depicted in the diagram below.



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*Workflow for Synthesis and Purification of Leptin (93-105).*

## Purification and Characterization

The crude synthetic peptide is purified to achieve the desired level of homogeneity, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Methodology:

- Purification by RP-HPLC:
  - The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
  - The solution is injected onto a C18 reverse-phase HPLC column.
  - The peptide is eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, both containing a small amount of an ion-pairing agent like TFA (0.1%).
  - The elution profile is monitored by UV absorbance, usually at 214 nm and 280 nm.
  - Fractions corresponding to the major peptide peak are collected.
- Characterization:
  - Mass Spectrometry: The molecular weight of the peptide in the purified fractions is determined using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm that it matches the theoretical mass (1526.8 Da for the monoisotopic mass).<sup>[7]</sup>
  - Analytical RP-HPLC: The purity of the final pooled fractions is assessed using analytical RP-HPLC with a shallower gradient than that used for purification. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

## Biological Activity and Signaling Context

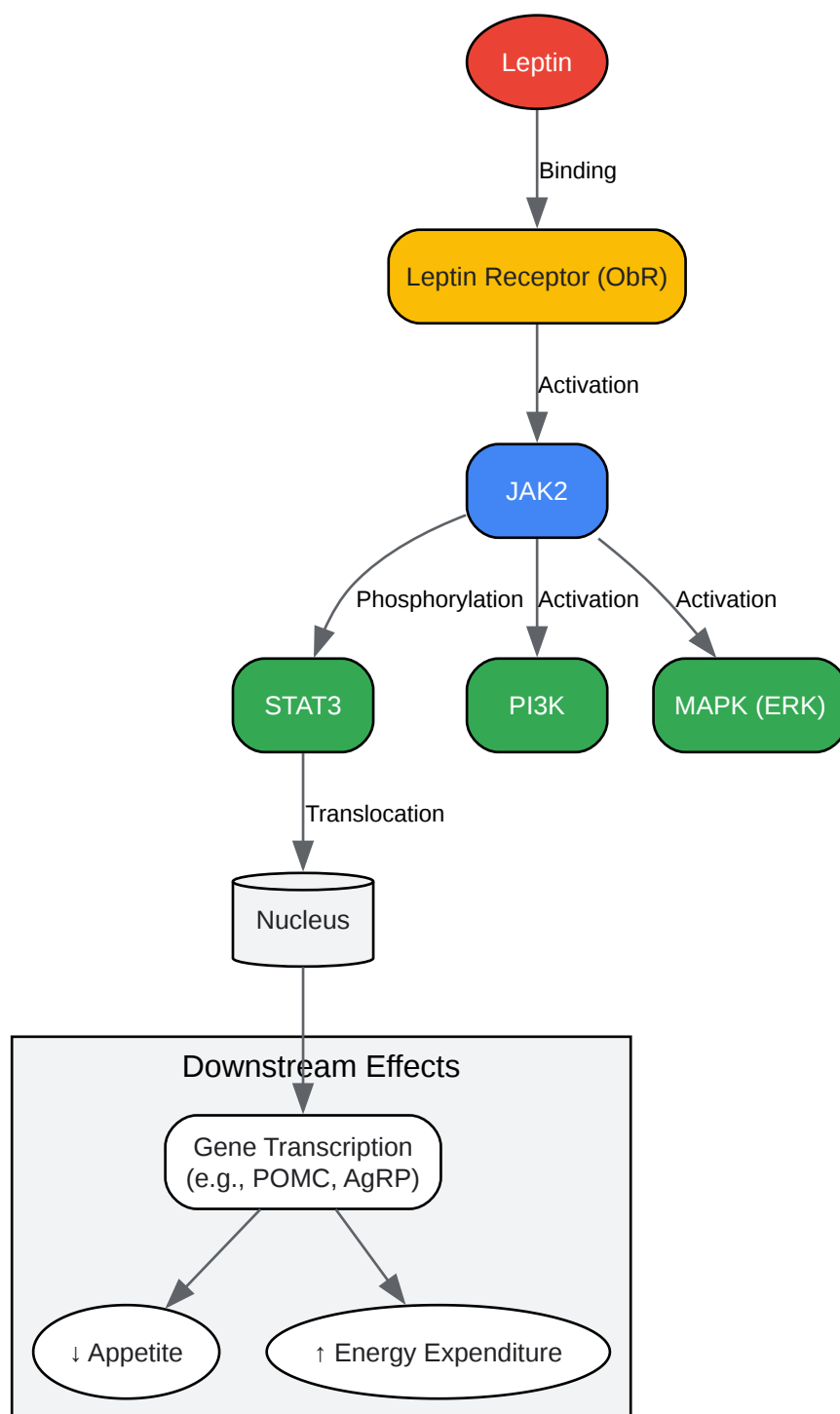
While the full leptin protein is a 167-amino acid hormone that plays a crucial role in regulating energy balance, appetite, and metabolism, the Leptin (93-105) fragment has also been shown

to possess biological activity.[1][11]

Studies have indicated that this fragment can influence endocrine functions. For instance, Leptin (93-105) has been shown to increase the plasma concentrations of aldosterone and corticosterone in rats.[12][13] Furthermore, it has demonstrated an insulinostatic effect, suggesting a role in the regulation of the entero-insular axis.[13]

The signaling pathways for the full-length leptin protein are well-characterized and are initiated by its binding to the leptin receptor (ObR), a member of the class I cytokine receptor family.[11][14] This binding activates several downstream signaling cascades, including the JAK2/STAT3, PI3K (Phosphatidylinositol 3-kinase), and MAPK (Mitogen-activated protein kinase) pathways.[11][15][16][17] These pathways are central to leptin's effects on appetite suppression and energy expenditure.[15][18]

The precise signaling mechanism for the Leptin (93-105) fragment is not as clearly elucidated. However, its observed biological effects suggest it may interact with components of the broader leptin signaling network or have its own distinct mechanism of action. The primary signaling pathway for full-length leptin is illustrated below.



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*Primary Signaling Pathways of Full-Length Leptin.*

In summary, the synthetic Leptin (93-105) peptide is a well-defined fragment with known physicochemical properties. While its specific signaling cascade requires further investigation,



its demonstrated biological activities make it a valuable tool for research into the complex and multifaceted roles of leptin and its derivatives in metabolic and endocrine regulation.

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